Butyl 3-hydroxy-4-iodobutanoate
Description
Butyl 3-hydroxy-4-iodobutanoate is an organoiodine compound characterized by a hydroxyl (-OH) group and an iodine atom on adjacent carbons of its butanoate ester backbone. The ethyl variant has the molecular formula C₆H₁₁IO₃, a molecular weight of 258.06 g/mol, and exists as a liquid stored at 4°C . Replacing the ethyl group with a butyl chain would yield the target compound, increasing molecular weight and altering solubility and reactivity.
Properties
CAS No. |
828276-66-0 |
|---|---|
Molecular Formula |
C8H15IO3 |
Molecular Weight |
286.11 g/mol |
IUPAC Name |
butyl 3-hydroxy-4-iodobutanoate |
InChI |
InChI=1S/C8H15IO3/c1-2-3-4-12-8(11)5-7(10)6-9/h7,10H,2-6H2,1H3 |
InChI Key |
LWTLYDKUWQMWER-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC(=O)CC(CI)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyl 3-hydroxy-4-iodobutanoate typically involves the esterification of 3-hydroxy-4-iodobutanoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the production process.
Chemical Reactions Analysis
Types of Reactions
Butyl 3-hydroxy-4-iodobutanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to form an alcohol.
Substitution: The iodine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of butyl 3-oxo-4-iodobutanoate.
Reduction: Formation of butyl 3-hydroxybutanol.
Substitution: Formation of butyl 3-hydroxy-4-azidobutanoate or butyl 3-hydroxy-4-cyanobutanoate.
Scientific Research Applications
Butyl 3-hydroxy-4-iodobutanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Butyl 3-hydroxy-4-iodobutanoate involves its interaction with various molecular targets. The hydroxyl and iodine groups can participate in hydrogen bonding and halogen bonding, respectively, influencing the compound’s reactivity and interactions with other molecules. These interactions can affect biochemical pathways and cellular processes.
Comparison with Similar Compounds
Key Observations:
- Butyl Acrylate contains a reactive acrylate group (C=C), making it prone to polymerization and highly flammable .
- This compound’s iodine and hydroxyl groups may confer polarity and reactivity distinct from simpler esters like Butyl Acetate.
Physical and Chemical Properties
*Estimates derived from analogs; iodine increases molecular weight and density.
Notable Findings:
- Butyl Carbitol Acetate exhibits high thermal stability (boiling point 246.7°C) due to its ether linkage, making it suitable for high-temperature applications like industrial coatings .
- Butyl Acrylate ’s low flash point (flammable liquid, Category 3) necessitates strict handling protocols to avoid ignition .
Toxicity and Environmental Impact
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